Derivatization at the 4-Aminomethyl Group Enables >300-Fold Gain in uPA Inhibitor Potency
While the parent compound (4-aminomethyl)phenylguanidine itself exhibits modest inhibition of uPA, acylation of its aminomethyl group with an adamantyl-ureido moiety (creating the derivative WX-293T) results in a dramatic >300-fold increase in inhibitory potency. This demonstrates the essential role of the aminomethyl handle for derivatization and potency optimization [1].
| Evidence Dimension | uPA Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | 0.33 µM (WX-293T, a derivative) |
| Comparator Or Baseline | 102 µM (Parent (4-aminomethyl)phenylguanidine) |
| Quantified Difference | >300-fold improvement in Ki |
| Conditions | Enzymatic assay against human recombinant pro-uPA, activated to active uPA. |
Why This Matters
This quantifies the critical importance of the aminomethyl group as a chemical handle for achieving nanomolar potency, a key requirement for a drug candidate.
- [1] Sperl, S., Jacob, U., Arroyo de Prada, N., Stürzebecher, J., Wilhelm, O. G., Bode, W., ... & Moroder, L. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5113-5118. Table 1. View Source
